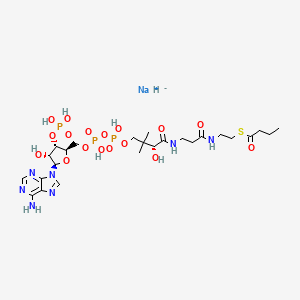

Butyryl Coenzyme A (sodium salt)

Description

BenchChem offers high-quality Butyryl Coenzyme A (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyryl Coenzyme A (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H43N7NaO17P3S |

|---|---|

Molecular Weight |

861.6 g/mol |

IUPAC Name |

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride |

InChI |

InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1 |

InChI Key |

FUZMXJHZRGSPRR-HTJRHWBRSA-N |

Isomeric SMILES |

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

Canonical SMILES |

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Butyryl-CoA in Fatty Acid β-Oxidation: Mechanisms, Pathologies, and Epigenetic Paradigms

Executive Summary

Butyryl-CoA, a four-carbon acyl-coenzyme A thioester, has historically been viewed strictly through the lens of energy metabolism as the terminal intermediate in the mitochondrial β-oxidation of fatty acids. However, recent advances in metabolomics and chromatin biology have redefined Butyryl-CoA as a critical signaling nexus. It bridges diet-derived short-chain fatty acids (SCFAs), mitochondrial energetics, and nuclear epigenetic regulation. This technical guide provides an in-depth analysis of Butyryl-CoA’s biochemical trajectory, the pathophysiology of its metabolic blockade, and the self-validating experimental methodologies required to quantify its activity in research and drug development.

Mechanistic Framework: The Terminal β-Oxidation Spiral

The mitochondrial β-oxidation of long- and medium-chain fatty acids is an iterative, four-step cycle that progressively shortens the aliphatic chain by two carbons per revolution. When the acyl chain is reduced to exactly four carbons, it enters the terminal cycle as Butyryl-CoA.

The successful cleavage of Butyryl-CoA into two molecules of Acetyl-CoA requires a highly specific enzymatic cascade:

-

Dehydrogenation (The Rate-Limiting Step): Short-chain acyl-CoA dehydrogenase (SCAD), encoded by the ACADS gene, catalyzes the desaturation of Butyryl-CoA to Crotonyl-CoA[1][2]. This reaction introduces a trans-double bond between the C2 (

) and C3 ( -

Hydration: Enoyl-CoA hydratase adds water across the double bond of Crotonyl-CoA, yielding L-3-hydroxybutyryl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming Acetoacetyl-CoA while reducing NAD

to NADH. -

Thiolytic Cleavage: Short-chain 3-ketoacyl-CoA thiolase cleaves Acetoacetyl-CoA, incorporating a free Coenzyme A (CoA-SH) to release two molecules of Acetyl-CoA[4][5].

These Acetyl-CoA molecules subsequently enter the Tricarboxylic Acid (TCA) cycle, driving ATP synthesis via oxidative phosphorylation.

Mitochondrial β-oxidation of Butyryl-CoA and its dual role in energy metabolism and epigenetics.

Pathophysiology: SCAD Deficiency (SCADD)

Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder caused by inactivating mutations in the ACADS gene (most commonly R171W and G209S)[1][6].

When SCAD is functionally impaired, Butyryl-CoA accumulates within the mitochondrial matrix. Because the thioester bond is highly reactive, the excess Butyryl-CoA is shunted into alternative, pathological metabolic pathways to free up depleted pools of unesterified CoA[1][7].

Causality of Biomarker Generation:

-

Butyrylcarnitine (C4-carnitine): Carnitine acetyltransferase promiscuously transfers the butyryl group from CoA to carnitine, allowing the molecule to exit the mitochondria and enter the bloodstream.

-

Ethylmalonic Acid (EMA): Accumulated Butyryl-CoA undergoes erroneous carboxylation by propionyl-CoA carboxylase, forming ethylmalonyl-CoA, which is subsequently hydrolyzed to EMA and excreted in the urine[1][7].

Table 1: Quantitative Biomarkers and Metabolic Byproducts of SCAD Deficiency

| Biomarker | Biosynthetic Origin | Clinical Significance | Detection Modality |

| Butyryl-CoA | Terminal β-oxidation intermediate | Primary accumulated substrate in SCADD | LC-MS/MS (Tissue/Cells) |

| Butyrylcarnitine (C4) | Transesterification of Butyryl-CoA | Primary newborn screening marker | MS/MS (Dried Blood Spot) |

| Ethylmalonic Acid (EMA) | Carboxylation of Butyryl-CoA | Hallmark urinary biomarker for SCADD | GC-MS (Urine) |

| Butyrylglycine | Conjugation with glycine | Secondary urinary biomarker | GC-MS / LC-MS (Urine) |

The Epigenetic Frontier: Butyryl-CoA in Drug Development

Beyond energy production, Butyryl-CoA serves as the direct acyl donor for histone butyrylation (Kbu) , a post-translational modification that relaxes chromatin architecture and promotes active gene transcription[8][9].

In the gut-liver-brain axis, microbiome-derived butyrate is absorbed by colonocytes and converted into Butyryl-CoA via acyl-CoA synthetase short-chain family members (ACSS2/ACSS3)[8]. The intracellular ratio of Butyryl-CoA to Crotonyl-CoA is tightly governed by SCAD activity. Consequently, SCAD acts as an epigenetic rheostat: inhibiting SCAD increases Butyryl-CoA pools, driving histone butyrylation, whereas active SCAD drives Crotonyl-CoA production, promoting histone crotonylation (Kcr)[8][9]. Drug development professionals are currently exploring SCAD inhibitors and butyrate prodrugs to therapeutically modulate these epigenetic marks in oncology and inflammatory bowel disease (IBD).

Experimental Methodologies & Self-Validating Protocols

To rigorously investigate Butyryl-CoA metabolism, researchers must employ highly controlled, self-validating assays. Below are two field-standard protocols.

Protocol 1: In Vitro SCAD Enzymatic Activity Assay

Causality & Logic: Direct measurement of SCAD activity via FADH

Self-Validating System: The assay is validated internally by a "No-Substrate" blank (to subtract background endogenous dehydrogenase activity) and a "SCAD-Inhibitor" well (to prove signal specificity).

Step-by-Step Methodology:

-

Mitochondrial Isolation: Homogenize tissue/cells in cold isolation buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Centrifuge at 800

g for 10 min to remove debris, then centrifuge the supernatant at 10,000 -

Reaction Mixture Preparation: In a 96-well plate, combine 50 µg of mitochondrial protein with FAO Assay Buffer (containing 50 mM Tris-HCl pH 8.0, 0.5 mM FAD, and 2 mM INT)[10].

-

Substrate Initiation: Add Butyryl-CoA to a final concentration of 100 µM in the sample wells. Add an equivalent volume of water to the "No-Substrate" control wells.

-

Kinetic Readout: Immediately place the plate in a spectrophotometer at 37°C. Measure absorbance at 500 nm every minute for 30 minutes.

-

Data Analysis: Calculate the specific activity (

A

Step-by-step experimental workflow for validating SCAD enzymatic activity using INT reduction.

Protocol 2: LC-MS/MS Quantification of Butyryl-CoA

Causality & Logic: Acyl-CoAs are highly polar, water-soluble, and prone to rapid hydrolysis. Traditional liquid-liquid extraction fails. Therefore, we utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) under acidic conditions to stabilize the thioester bond and selectively retain the negatively charged phosphate groups of the CoA moiety.

Self-Validating System: The protocol mandates the spike-in of

Step-by-Step Methodology:

-

Metabolic Quenching: Rapidly lyse cells in 1 mL of ice-cold 10% trichloroacetic acid (TCA) to instantly halt enzymatic hydrolysis.

-

Internal Standard Spike: Add 50 pmol of

C -

SPE Purification: Condition a WAX SPE cartridge with methanol, followed by water. Load the quenched lysate. Wash with 50 mM ammonium acetate (pH 4.0) to remove neutral lipids. Elute the Acyl-CoAs using 5% ammonium hydroxide in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of 5% acetonitrile in water.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transition for Butyryl-CoA (m/z 838.1

331.0) and the internal standard (m/z 842.1

References

-

Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency The Medical Biochemistry Page URL:[Link]

-

Short-chain acyl-CoA dehydrogenase Wikipedia URL:[Link]

-

Short-chain acyl-CoA dehydrogenase deficiency MedlinePlus Genetics URL:[Link]

-

Short-chain Acyl-CoA Dehydrogenase Deficiency (SCADD) AccessPediatrics URL:[Link]

-

Kinetic methods for the study of the enzyme systems of beta-oxidation PubMed (National Institutes of Health) URL: [Link]

-

Oxidation of Fatty Acids Al-Mustaqbal University College URL:[Link]

-

β Oxidation of fatty acid SlideShare URL:[Link]

-

Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery PubMed Central (PMC10662923) URL:[Link]

-

Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism PubMed Central (PMC9913988) URL:[Link]

-

BMR Fatty Acid Oxidation Assay Kit Biomedical Research Service URL:[Link]

Sources

- 1. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Kinetic methods for the study of the enzyme systems of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. β Oxidation of fatty acid | PPTX [slideshare.net]

- 6. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 8. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmrservice.com [bmrservice.com]

metabolic pathway of butyryl-CoA to butyrate in gut microbiome

The Terminal Enzymatic Divergence of Butyrogenesis: A Technical Whitepaper on Butyryl-CoA to Butyrate Pathways in the Human Gut Microbiome

Executive Summary

Short-chain fatty acids (SCFAs), particularly butyrate, are critical mediators of host-microbiome crosstalk. As the primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, butyrate maintains gut barrier integrity and modulates immune homeostasis[1]. While the upstream metabolic precursors of butyrate vary, the terminal conversion of butyryl-CoA to butyrate dictates the ecological dynamics, energy yield, and cross-feeding dependencies of the gut microbiota. This whitepaper provides an in-depth mechanistic analysis of the two primary terminal pathways—the butyryl-CoA:acetate CoA-transferase (but) pathway and the butyrate kinase (buk) pathway—and outlines self-validating experimental workflows for their elucidation.

Mechanistic Overview of Microbial Butyrogenesis

Microbial butyrate synthesis in the human colon primarily originates from the fermentation of non-digestible carbohydrates, though amino acids (glutarate, 4-aminobutyrate, and lysine) can also serve as substrates[2][3]. Regardless of the initial substrate, these four distinct metabolic routes converge at a universal intermediate: crotonyl-CoA .

The reduction of crotonyl-CoA to butyryl-CoA is catalyzed by the butyryl-CoA dehydrogenase electron-transferring flavoprotein complex (Bcd-Etfαβ), a highly conserved step that drives energy generation via electron bifurcation[2]. It is at this critical juncture—butyryl-CoA—that the metabolic pathway bifurcates into two distinct terminal enzymatic routes to yield the final butyrate molecule[3][4].

Fig 1: The terminal divergence of butyryl-CoA into butyrate via the But and Buk pathways.

The Enzymatic Divergence: Causality and Ecological Advantage

The Butyryl-CoA:Acetate CoA-Transferase (but) Pathway

The but pathway is the dominant route in the human gut, accounting for approximately 80% of colonic butyrate production[5].

-

Mechanism: The enzyme butyryl-CoA:acetate CoA-transferase transfers the Coenzyme A moiety from butyryl-CoA directly to an exogenous acetate molecule. This reaction simultaneously liberates butyrate and generates acetyl-CoA[5][6].

-

Causality & Evolutionary Advantage: Why does this pathway dominate? The human colon is an acetate-rich environment, largely due to primary degraders like Bifidobacterium and Bacteroides. The but pathway allows butyrate producers to act as acetate sinks. Furthermore, the acetyl-CoA generated as a byproduct is not wasted; it is recycled upstream into the initial condensation reaction (forming acetoacetyl-CoA)[6]. This syntrophic cross-feeding makes the but pathway highly thermodynamically favorable in the gut ecosystem.

-

Key Taxa: Faecalibacterium prausnitzii, Roseburia spp., and Eubacterium rectale[1][6].

The Phosphotransbutyrylase / Butyrate Kinase (buk) Pathway

The buk pathway is an alternative, ATP-generating route that operates independently of exogenous acetate.

-

Mechanism: This is a two-step process. First, phosphotransbutyrylase (Ptb) replaces the CoA moiety of butyryl-CoA with a phosphate group, forming butyryl-phosphate. Second, butyrate kinase (Buk) transfers this high-energy phosphate to ADP, yielding ATP and butyrate[7].

-

Causality & Evolutionary Advantage: This pathway provides direct substrate-level phosphorylation, yielding one molecule of ATP per molecule of butyrate[5][7]. It is evolutionarily advantageous in environments where exogenous acetate is limited or fluctuating, providing the bacterium with guaranteed energy autonomy.

-

Key Taxa: Coprococcus spp., and Clostridium butyricum[6][7].

Quantitative Distribution and Genomic Context

To effectively target these pathways in drug development, researchers must understand their distinct metabolic requirements and ecological footprints. Table 1 summarizes the quantitative and functional differences between the two terminal routes.

| Feature | Butyryl-CoA:acetate CoA-transferase (but) | Butyrate Kinase (buk) |

| Terminal Enzyme(s) | Butyryl-CoA:acetate CoA-transferase | Phosphotransbutyrylase & Butyrate kinase |

| Gene Markers | but | ptb, buk |

| Exogenous Acetate | Required as a co-substrate (Cross-feeding)[6] | Not required |

| Direct ATP Yield | 0 (Energy conserved via Acetyl-CoA recycling) | 1 ATP per molecule of butyrate[5] |

| Prevalence in Gut | Dominant (~80% of butyrate production)[5] | Minority (Alternative pathway) |

| Representative Taxa | Faecalibacterium prausnitzii, Roseburia spp.[6] | Coprococcus spp., Clostridium butyricum[6][7] |

Experimental Workflows for Pathway Elucidation

To rigorously validate the active butyrogenic pathways within a specific microbiome sample or Live Biotherapeutic Product (LBP) consortium, a multi-omics approach combining metagenomics and stable isotope fluxomics is required.

Protocol 1: Metagenomic Quantification of Terminal Butyrogenic Genes

This protocol establishes the genetic potential of the microbiome by quantifying the absolute abundance of but vs. buk genes.

-

Anaerobic Sampling: Collect fecal samples and immediately transfer them to an anaerobic chamber (85% N2, 10% CO2, 5% H2) to prevent the degradation of obligate anaerobe DNA/RNA.

-

Nucleic Acid Extraction: Perform bead-beating mechanical lysis combined with phenol-chloroform extraction to ensure unbiased recovery of Gram-positive Firmicutes (the primary butyrate producers)[1][8].

-

Shotgun Sequencing & Assembly: Sequence libraries to a depth of at least 20 million reads. Assemble contigs using metaSPAdes.

-

HMM-Based Annotation: Utilize Hidden Markov Models (HMMs) against the PFAM database to identify specific functional domains. Use PF02274 for but and PF00696 for buk[2].

-

Normalization: Normalize gene counts against single-copy core bacterial genes (e.g., rpoB) to calculate the relative capacity for each pathway[8].

Protocol 2: Stable Isotope Fluxomics (13C-Acetate Tracing)

Genomic presence does not guarantee metabolic flux. This protocol differentiates active but pathway flux from buk pathway flux using isotope tracing.

-

Media Preparation: Prepare a defined anaerobic minimal medium supplemented with 50 mM glucose and 20 mM of 13C-labeled sodium acetate (1,2-13C2-acetate).

-

In Vitro Fermentation: Inoculate the media with the microbial consortium. Incubate at 37°C under strict anaerobic conditions.

-

Time-Course Quenching: Extract 1 mL aliquots at 0, 4, 8, and 24 hours. Immediately quench metabolism by plunging samples into liquid nitrogen.

-

Metabolite Extraction & Derivatization: Centrifuge to pellet cells. Extract the supernatant and derivatize SCFAs using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for volatility.

-

GC-MS Analysis: Analyze via Gas Chromatography-Mass Spectrometry.

-

Self-Validating Logic: If the but pathway is active, the enzyme will utilize the 13C-acetate, converting it to 13C-acetyl-CoA, which is recycled upstream. This results in heavily 13C-enriched butyrate isotopologues (M+2, M+4). If the buk pathway is exclusively active, the generated butyrate will remain largely unlabeled (M+0), as exogenous acetate is not required for the kinase reaction[6].

-

Fig 2: Multi-omics workflow integrating metagenomic profiling and 13C-isotope tracing.

Implications for Drug Development and LBPs

Understanding the terminal divergence of butyrogenesis is paramount for the rational design of microbiome-directed therapies.

Consortium Design for Live Biotherapeutic Products (LBPs): Administering a but-dependent LBP (e.g., Faecalibacterium prausnitzii) to a patient with an acetate-depleted microbiome will likely result in engraftment failure or absent butyrate production. Drug developers must design syntrophic consortia that pair but-pathway organisms with robust acetate producers (e.g., Bifidobacterium) to ensure thermodynamic viability[1]. Alternatively, utilizing buk-pathway organisms (e.g., Clostridium butyricum MIYAIRI 588) allows for butyrate production independent of the host's acetate pool[7].

Biomarkers for Dysbiosis: The depletion of bacteria utilizing the acetyl-CoA/but pathway is a key pathogenic feature in several inflammatory conditions, including alcohol-associated liver disease (ALD) and inflammatory bowel disease (IBD)[4][8]. Metagenomic quantification of the but to buk gene ratio serves as a high-resolution biomarker for assessing microbiome health and predicting patient response to dietary fiber interventions or SCFA prodrugs like tributyrin[8].

References

-

Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens. Frontiers in Microbiology. [Link]

-

Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology (via PMC). [Link]

-

Microbiome-Derived Metabolites in Mammary Epithelial Bioenergetics and Carcinogenesis. Medium. [Link]

-

Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings. MDPI. [Link]

-

Decrease in acetyl-CoA pathway utilizing butyrate-producing bacteria is a key pathogenic feature of alcohol-induced functional gut microbial dysbiosis and development of liver disease in mice. Gut Microbes (Taylor & Francis). [Link]

-

Identification and Characterization of Butyrate-Producing Species in the Human Gut Microbiome. DigitalCommons@UNO. [Link]

-

Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology (via PMC). [Link]

-

Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. MDPI. [Link]

-

Characterisation of the butyrate production pathway in probiotic MIYAIRI588 by a combined whole genome-proteome approach. bioRxiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]

- 3. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. medium.com [medium.com]

- 6. Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Thermodynamic Stability of the Butyryl-CoA Thioester Bond: Principles, Quantification, and Metabolic Implications

Executive Summary

The thioester bond, particularly within acyl-coenzyme A (acyl-CoA) molecules, represents a cornerstone of metabolic energy transfer and carbon processing. Butyryl-CoA, a four-carbon acyl-CoA, is a pivotal intermediate in fatty acid metabolism, fermentation pathways, and the biosynthesis of important signaling molecules.[1] Its reactivity and metabolic fate are fundamentally governed by the thermodynamic properties of its thioester bond. This guide provides an in-depth analysis of the physicochemical principles that define the high-energy nature of the butyryl-CoA thioester bond, contrasts it with its oxygen-ester counterparts, and details authoritative experimental and computational methodologies for its characterization. By synthesizing foundational chemical principles with field-proven analytical workflows, this document serves as a comprehensive resource for professionals seeking to understand and manipulate the biochemical pathways involving butyryl-CoA.

The Thioester Bond: A High-Energy Linkage in Metabolism

Chemical Structure and Definition

A thioester is a functional group characterized by a covalent bond between a sulfur atom and a carbonyl carbon, with the general structure R–C(=O)–S–R′.[2] In butyryl-CoA, the butyryl group (a four-carbon acyl group) is linked to the thiol group of coenzyme A. This bond is analogous to an oxygen ester bond but with sulfur replacing the ester oxygen, a substitution that profoundly alters its chemical properties.[2][3]

The Physicochemical Basis of Instability: A Comparative Analysis with Esters

Thioester bonds are thermodynamically less stable—and therefore more reactive—than their corresponding oxygen esters.[4][5] This "high-energy" character is not due to a particularly strong bond that releases energy upon breaking, but rather to the significant drop in free energy that occurs upon hydrolysis. The key reasons for this inherent instability are rooted in orbital mechanics and resonance theory.

-

Inefficient Resonance Stabilization: In an oxygen ester, the non-bonding electrons on the oxygen atom can effectively delocalize into the carbonyl π-system. This resonance stabilization is a result of efficient overlap between the 2p orbitals of the oxygen and the carbon atoms.[5][6] In a thioester, the sulfur atom is larger, and its 3p orbitals have poor overlap with the carbon's 2p orbitals.[3][6] This geometric and energetic mismatch significantly reduces resonance stabilization.[4][7][8] The thioester carbonyl group, therefore, behaves more like an isolated, highly reactive ketone.[4]

-

Increased Electrophilicity: Due to the poor resonance, the carbonyl carbon of a thioester bears a greater partial positive charge than that of an oxygen ester, making it a more potent electrophile and highly susceptible to nucleophilic attack.[2][3][4]

-

Weaker C–S Bond: The carbon-sulfur bond is inherently weaker and longer (approx. 1.8 Å) compared to a carbon-oxygen bond (approx. 1.2 Å), requiring less energy to cleave.[3][9]

-

Superior Leaving Group: Upon cleavage, the resulting thiolate (RS⁻) is a more stable and thus better leaving group than an alkoxide (RO⁻) due to the larger size of the sulfur atom, which can better distribute the negative charge.[4][10]

Caption: Resonance structures of oxygen esters vs. thioesters.

Butyryl-Coenzyme A: A Central Metabolic Intermediate

Biological Roles of Butyryl-CoA

Butyryl-CoA is far more than a simple metabolic fuel; it is a critical node in cellular carbon flow. Its primary roles include:

-

Fatty Acid β-Oxidation: It is an intermediate in the breakdown of fatty acids with an even number of carbons.

-

Fatty Acid Synthesis: It serves as a building block for the elongation of fatty acid chains, where two-carbon units are sequentially added to a growing acyl chain.[11]

-

Fermentation: In anaerobic microorganisms like Clostridium kluyveri, butyryl-CoA is a key intermediate in the fermentation pathway that produces butyrate, a process crucial for energy balance in the gut microbiome.[1]

-

Precursor to Butyrate: In the colon, butyryl-CoA is converted to butyrate, the primary energy source for colonocytes and a molecule with significant cell signaling and epigenetic regulatory functions. This conversion is often catalyzed by CoA-transferases.[12][13]

Quantitative Thermodynamic Profile of Butyryl-CoA Hydrolysis

The hydrolysis of the thioester bond in acyl-CoAs is a highly exergonic reaction, providing the thermodynamic driving force for many biochemical transformations.[5][9] The standard Gibbs free energy of hydrolysis (ΔG°') for butyryl-CoA is comparable to that of other short-chain acyl-CoAs and to the hydrolysis of ATP to ADP.

| Compound | Hydrolysis Reaction | Standard Gibbs Free Energy (ΔG°') |

| Acetyl-CoA | Acetyl-CoA + H₂O → Acetate + CoA | ~ -36 to -40 kJ/mol[14] |

| Butyryl-CoA | Butyryl-CoA + H₂O → Butyrate + CoA | ~ -38 kJ/mol [14] |

| Succinyl-CoA | Succinyl-CoA + H₂O → Succinate + CoA | ~ -36 kJ/mol[14] |

| ATP | ATP + H₂O → ADP + Pᵢ | ~ -30 to -40 kJ/mol (physiologically relevant) |

Note: Values are approximate and can vary based on experimental conditions (pH, temperature, ionic strength).

Methodologies for Assessing Thioester Bond Stability

A multi-faceted approach combining direct biophysical measurement with enzymatic and computational methods is required for a comprehensive understanding of thioester bond thermodynamics.

Experimental Approaches

Causality: ITC provides a direct, label-free measurement of the heat released or absorbed during a reaction. For thioester hydrolysis, it directly quantifies the enthalpy change (ΔH), a primary component of the Gibbs free energy (ΔG = ΔH - TΔS). This method is authoritative because it measures a fundamental thermodynamic parameter without relying on secondary reporters or coupled reactions.

Protocol: Measuring the Enthalpy of Butyryl-CoA Hydrolysis

-

Preparation:

-

Prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.5) and use it to dissolve all components to minimize heats of dilution.

-

Prepare a ~10 mM solution of Butyryl-CoA in the buffer.

-

Prepare a ~100 mM solution of a strong base (e.g., NaOH) in the same buffer to initiate rapid, complete hydrolysis.

-

Degas all solutions thoroughly to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed to ~750 RPM.

-

-

Experiment Execution:

-

Load the sample cell with the Butyryl-CoA solution.

-

Load the injection syringe with the NaOH solution.

-

Perform an initial injection of ~0.4 µL to remove any material from the syringe tip, followed by 18-20 injections of ~2 µL each, spaced 150 seconds apart to allow a return to baseline.

-

-

Control Experiment (Self-Validating System):

-

To account for the heat of dilution of the base, perform an identical titration of the NaOH solution into the buffer alone (without Butyryl-CoA). This control is critical for data accuracy.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection.

-

Subtract the control data (heats of dilution) from the experimental data.

-

The resulting heat change, once corrected for concentration, yields the molar enthalpy of hydrolysis (ΔH).

-

Causality: While ITC measures ΔH, determining ΔG requires knowledge of the equilibrium constant (K'eq), as ΔG°' = -RT ln(K'eq). By using an enzyme that catalyzes a reversible reaction involving butyryl-CoA and coupling it to a reaction that produces a chromophore, one can measure the concentrations of all reactants and products at equilibrium and thereby calculate K'eq.

Protocol: Determining K'eq for the Butyryl-CoA:acetate CoA-transferase (BCoAT) Reaction

-

Reaction Principle: The BCoAT enzyme catalyzes the reaction: Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoA. We will measure all four components at equilibrium.

-

Assay Setup:

-

In a temperature-controlled cuvette holder (e.g., 37°C), combine known starting concentrations of butyryl-CoA, acetate, and purified BCoAT enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Allow the reaction to proceed to equilibrium (e.g., 30-60 minutes, to be determined empirically).

-

-

Quantification at Equilibrium:

-

Stop the reaction by heat inactivation or acid precipitation.

-

Use High-Performance Liquid Chromatography (HPLC) with a C18 column to separate and quantify the concentrations of butyryl-CoA, acetate, butyrate, and acetyl-CoA. Each compound will have a distinct retention time and can be quantified by comparing its peak area to a standard curve.

-

-

Calculation:

-

Calculate the equilibrium constant: K'eq = ([Butyrate]eq * [Acetyl-CoA]eq) / ([Butyryl-CoA]eq * [Acetate]eq).

-

Calculate the standard Gibbs free energy change for this specific reaction: ΔG°' = -RT ln(K'eq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Approaches

Causality: Computational methods allow for the investigation of properties that are difficult or impossible to measure experimentally, such as the electronic structure of transition states and the precise contribution of resonance to stability.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the resonance energy of the thioester bond versus an oxygen ester, providing a theoretical basis for its instability.[8]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is ideal for studying enzyme-catalyzed reactions. The enzyme's active site (e.g., BCoAT with butyryl-CoA) is treated with high-level QM, while the rest of the protein and solvent are treated with classical MM. This allows for the calculation of the full free energy profile of the enzymatic reaction, including activation barriers and reaction intermediates.[15][16]

Caption: Integrated workflow for thioester stability analysis.

Enzymatic Regulation and the Metabolic Fate of Butyryl-CoA

The high free energy of hydrolysis of the butyryl-CoA thioester bond is harnessed by enzymes to drive metabolic pathways forward. The bond's energy effectively "activates" the butyryl group for subsequent reactions.

Caption: Metabolic crossroads of butyryl-CoA.

-

Butyryl-CoA Dehydrogenase (BCD): This flavoenzyme catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, the first step in the beta-oxidation cycle of short-chain fatty acids. The reaction involves the abstraction of a proton from the α-carbon and a hydride from the β-carbon.[17][18] The thermodynamic favorability of subsequent reactions in the pathway pulls this equilibrium forward.

-

Butyryl-CoA:acetate CoA-transferase (BCoAT): This enzyme exemplifies the transfer of the high-energy bond. It catalyzes the thermodynamically neutral transfer of the CoA moiety from butyryl-CoA to acetate.[12][13] This reaction is crucial in anaerobic bacteria for producing butyrate while regenerating acetyl-CoA for other metabolic needs.[12][13] The enzyme provides a low-energy pathway for a reaction that would otherwise require the full "cost" of thioester hydrolysis.

Implications for Drug Development and Biotechnology

A quantitative understanding of butyryl-CoA's thermodynamic stability is critical for several applied fields:

-

Drug Development: Enzymes that process butyryl-CoA, such as BCD, are potential targets for drugs aimed at treating metabolic disorders. Designing inhibitors (e.g., substrate analogs or mechanism-based inactivators) requires precise knowledge of the substrate's binding energy and the transition states of the reaction, all of which are governed by the thioester's properties.

-

Metabolic Engineering: In biotechnology, microorganisms are engineered to produce valuable chemicals like butanol or longer-chain fatty acids. Optimizing these pathways requires managing the metabolic flux through intermediates like butyryl-CoA. Understanding the thermodynamics of each step allows engineers to identify and overcome potential bottlenecks, for instance, by coupling unfavorable reactions to the highly favorable hydrolysis of a thioester bond.

Conclusion

The butyryl-CoA thioester bond is a quintessential example of a "high-energy" linkage whose thermodynamic instability is a direct consequence of its unique electronic structure, specifically its poor resonance stabilization compared to oxygen esters. This property renders it highly reactive and makes its hydrolysis a strongly exergonic process (ΔG°' ≈ -38 kJ/mol). This stored chemical potential is harnessed by a suite of enzymes to drive essential metabolic processes, from energy generation via β-oxidation to the synthesis of butyrate in the gut microbiome. A robust characterization of this bond's stability, achieved through a combination of calorimetry, enzyme kinetics, and computational modeling, provides the fundamental data required for advancing our understanding of metabolism and for the rational design of novel therapeutics and biotechnological systems.

References

- Fiveable. (2025, August 15). Thioester Bond Definition - Organic Chemistry Key Term.

- Vaia. Why are thioesters considered high-energy compounds?.

- Zhang, W., et al. (n.d.).

- Chemistry Stack Exchange. (2015, December 27). Why is the thioester bond weaker than a regular ester bond?.

- ResearchGate. (n.d.). Gibbs free energy (ΔGm') of hydrolysis of (A) acyl‐CoA and (B) carboxy‐acyl‐CoA molecules of different carbon lengths.

- Wikipedia. Butyryl-CoA.

- Quora. (2021, June 7). Why does a thioester release more energy than a normal ester when undergoing hydrolysis?.

- sistema Fenix. Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thioesters.

- Chemistry Stack Exchange. (2013, December 25). Resonance stability: ester vs. thioester.

-

Williamson, G., & Engel, P. C. (1984). Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase: evidence for the transfer of the beta-hydrogen to the flavin N(5)-position as a hydride. Biochemistry, 23(14), 3154–3161. [Link]

-

Park, S. J., & Lee, S. Y. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Microbial cell factories, 20(1), 101. [Link]

- Scribd. Understanding High-Energy Compounds.

- House, C. H., et al. (2025, July 26).

- Chemistry Learner. (2025, September 26). Thioester: Bonding, Synthesis, and Reactions.

- Reddit. (2020, April 6). thioester resonance.

- eQuilibrator 3.0 documentation. Thioester Bonds are Energetic Too.

-

Wadsö, I. (1957). The Heats of Hydrolysis of Some Alkyl Thiolesters. Acta Chemica Scandinavica, 11, 1745-1753. [Link]

-

Hall, C. L., & Kamin, H. (1975). Kinetic methods for the study of the enzyme systems of beta-oxidation. The Journal of biological chemistry, 250(9), 3476–3486. [Link]

-

Gomes, B., Fendrich, G., & Abeles, R. H. (1981). Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase. Biochemistry, 20(6), 1481–1490. [Link]

- bioRxiv. (2021, March 10).

- CHEM 245. (2016, December 10). Thioesters.

- Szostak, M. (2021, March 15). Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing.

-

Ledbetter, D. C., et al. (2017). Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. The Journal of biological chemistry, 292(44), 18134–18144. [Link]

- Chemistry LibreTexts. (2024, September 22). 29.

- Enzyme Kinetics. (n.d.).

-

Zhang, Y., et al. (2011). Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylcholine. Journal of the American Chemical Society, 133(5), 1433-1444. [Link]

-

Zhang, Y., et al. (2012). Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylthiocholine. The journal of physical chemistry. B, 116(4), 1450–1459. [Link]

- Biology LibreTexts. (2025, July 1). 7: Enzymes and Kinetics.

Sources

- 1. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. vaia.com [vaia.com]

- 10. CHEM 245 - Thioesters [guweb2.gonzaga.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase: evidence for the transfer of the beta-hydrogen to the flavin N(5)-position as a hydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]

butyryl-CoA sodium salt CAS 125527-24-4 chemical properties

[1]

Executive Summary

Butyryl-Coenzyme A (Butyryl-CoA) sodium salt is a critical thioester intermediate in cellular metabolism, functioning as the primary substrate for short-chain acyl-CoA dehydrogenase (SCAD) and a pivotal regulator in protein lysine butyrylation. This guide provides a comprehensive technical analysis of its physicochemical properties, stability profiles, and experimental applications. It is designed for researchers requiring high-fidelity data for metabolic flux analysis, enzymatic kinetics, and epigenetic screening.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The sodium salt form improves the aqueous solubility and stability of the thioester compared to the free acid. Researchers must account for the specific salt stoichiometry (often variable) when calculating molar concentrations for kinetic assays.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 125527-24-4 | Specific to the sodium salt form.[1] |

| Chemical Name | Butyryl-Coenzyme A, sodium salt | S-Butyryl-CoA; Butanoyl-CoA. |

| Molecular Formula | C₂₅H₄₁N₇NaO₁₇P₃S | Formula represents monosodium; hydration varies.[2] |

| Molecular Weight | ~859.61 g/mol | Adjust based on specific CoA:Na ratio (often 1:1 to 1:3). |

| Solubility | Water: >50 mg/mL | Soluble in PBS (pH 7.2). Insoluble in non-polar organics. |

| Absorbance ( | 258–260 nm | Characteristic of the adenine moiety in Coenzyme A. |

| Appearance | White to off-white lyophilized powder | Highly hygroscopic. |

| Purity | Impurities often include free CoA-SH and butyric acid. |

Biochemical Mechanism & Metabolic Pathways[1][6][7][8][9][10]

Butyryl-CoA sits at the convergence of fatty acid

Core Metabolic Functions[1][7][9]

- -Oxidation: In mitochondria, Butyryl-CoA is the substrate for Short-Chain Acyl-CoA Dehydrogenase (SCAD) , converting to Crotonyl-CoA via dehydrogenation. This is the rate-limiting step for short-chain fatty acid catabolism.

-

Protein Butyrylation: It serves as an acyl donor for histone acetyltransferases (HATs), modifying lysine residues (K-butyrylation) to regulate chromatin structure and gene expression.

-

Fermentation (Microbial): In Clostridium species, it is a precursor to butanol and butyrate production.[3]

Visualization: The Short-Chain -Oxidation Spiral

The following diagram illustrates the oxidative degradation of Butyryl-CoA into Acetyl-CoA, highlighting the electron transfer to the Electron Transfer Flavoprotein (ETF).

Caption: Pathway showing the conversion of Butyryl-CoA to Acetyl-CoA via mitochondrial

Stability, Handling, & Reconstitution

The thioester bond in Butyryl-CoA is thermodynamically unstable, particularly in alkaline environments. Proper handling is non-negotiable for assay reproducibility.

Critical Stability Factors

-

pH Sensitivity: The thioester bond is susceptible to nucleophilic attack by hydroxide ions. Hydrolysis half-life decreases significantly at pH > 7.5.

-

Recommendation: Maintain buffers at pH 6.0–7.0 for storage. Use pH 7.2–7.4 only during active assays.

-

-

Temperature:

-

Lyophilized: Stable at -20°C for 1 year.

-

Solution: Unstable. Use fresh. If necessary, aliquot and store at -80°C (stable for <2 weeks). Do not freeze-thaw more than once.

-

-

Oxidation: The nucleotide moiety is stable, but the acyl group can migrate or hydrolyze. Keep solutions on ice at all times.

Reconstitution Protocol

-

Equilibrate the vial to room temperature before opening to prevent condensation (which accelerates hydrolysis).

-

Dissolve in distilled, deionized water or 50 mM MOPS buffer (pH 7.0) . Avoid phosphate buffers for long-term storage as they can promote decomposition.

-

Determine exact concentration spectrophotometrically using the extinction coefficient of Coenzyme A:

- (at pH 7.0).

Experimental Applications & Protocols

Protocol A: Spectrophotometric Assay for SCAD Activity

This protocol measures the activity of Short-Chain Acyl-CoA Dehydrogenase (SCAD) using Butyryl-CoA as the substrate and ferricenium hexafluorophosphate as the terminal electron acceptor (replacing the physiological ETF).

Principle: SCAD oxidizes Butyryl-CoA to Crotonyl-CoA. The electrons are transferred to the ferricenium ion, causing a decrease in absorbance at 300 nm.

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.2.

-

Substrate: 20 mM Butyryl-CoA stock (in water).

-

Electron Acceptor: 1 mM Ferricenium Hexafluorophosphate (prepare fresh).

-

Enzyme: Purified SCAD or mitochondrial lysate.

Workflow:

-

Blanking: In a quartz cuvette, add 900 µL Buffer and 50 µL Ferricenium solution.

-

Baseline: Monitor Absorbance at 300 nm (

) for 1 minute to ensure stability. -

Initiation: Add 50 µL of Butyryl-CoA stock (Final conc: 1 mM). Mix by inversion.

-

Enzyme Addition: Add 10–20 µL enzyme sample.

-

Measurement: Immediately record the decrease in

for 3–5 minutes at 25°C. -

Calculation:

Note:

Protocol B: Standard for Acyl-CoA Profiling (LC-MS/MS)

Butyryl-CoA is used as an external standard to quantify intracellular acyl-CoA pools.

-

Extraction: Use cold 10% Trichloroacetic acid (TCA) or 80:20 Methanol:Water (-80°C) to quench metabolism immediately.

-

Separation: C18 Reverse Phase Column.

-

Mobile Phase:

-

Detection: MRM mode (Negative Ion). Monitor transition

(loss of ADP-moiety).

Synthesis & Purity Analysis

While commercial sources are preferred, custom synthesis may be required for isotopically labeled variants (

Chemical Synthesis Method (Mixed Anhydride)[1]

-

Activation: React Butyric acid with ethyl chloroformate in anhydrous THF/triethylamine to form the mixed anhydride.

-

Thiolysis: Add free Coenzyme A (CoA-SH) dissolved in water/bicarbonate (pH 8.0).

-

Reaction: Stir under inert atmosphere (

) for 30 mins. The pH must be monitored and kept < 8.5 to prevent hydrolysis of the product. -

Purification: Acidify to pH 4.0 and purify via preparative HPLC (C18 column) using a methanol/phosphate gradient.

Quality Control (HPLC)

-

Column: C18 analytical (5 µm, 4.6 x 150 mm).

-

Gradient: 0–60% Methanol in 50 mM Potassium Phosphate (pH 5.3) over 20 mins.

-

Retention Time: Butyryl-CoA elutes later than free CoA-SH due to the hydrophobic butyryl chain.

-

Acceptance Criteria: Single peak at 260 nm; Mass Spec confirms parent ion [M-H]⁻

836.2.

References

-

PubChem. (n.d.). Butyryl-CoA Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Ghisla, S., et al. (1984). Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase. Biochemistry. Retrieved from [Link]

-

Vockley, J., et al. (2000). Mammalian Branched-Chain Acyl-CoA Dehydrogenases: Molecular Cloning and Characterization. Methods in Enzymology. Retrieved from [Link]

The Butyryl-CoA Node: Metabolic Routing and Regulation in Clostridium acetobutylicum Fermentation

Target Audience: Metabolic Engineers, Fermentation Scientists, and Biopharma Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the industrial biomanufacturing of advanced biofuels and biochemicals, Clostridium acetobutylicum remains the quintessential model organism for Acetone-Butanol-Ethanol (ABE) fermentation. While historical perspectives have treated the biphasic shift from acidogenesis to solventogenesis as a macroscopic phenomenon, modern metabolic engineering requires a granular, molecule-centric approach.

As a Senior Application Scientist, I approach strain optimization by identifying the thermodynamic and kinetic bottlenecks within the cell. In C. acetobutylicum, butyryl-CoA is not merely an intermediate; it is the central flux-diverting node and the primary regulatory trigger dictating the efficiency of butanol synthesis[1]. This whitepaper deconstructs the dual role of butyryl-CoA as both a metabolic substrate and a signaling precursor, providing field-proven methodologies for its quantification and strategies for engineering its flux.

The Dual Role of Butyryl-CoA: Flux Diverter and Regulatory Trigger

The "Hot" vs. "Cold" Channels of Solventogenesis

The central metabolic pathway from acetyl-CoA to butyryl-CoA serves as the major carbon metabolism channel in butyrate-forming clostridia[1]. During the solventogenic phase, butanol can be synthesized via two distinct metabolic routes branching from butyryl-CoA:

-

The Cold Channel (Acid Reassimilation): Acetate and butyrate produced during the exponential growth phase are reassimilated by acetoacetyl-CoA:acyl-CoA transferase (encoded by ctfAB). This reaction obligately couples the formation of butyryl-CoA to the decarboxylation of acetoacetate into acetone[2]. Because acetone is a lower-value solvent and a carbon sink, relying on the cold channel limits theoretical butanol yields.

-

The Hot Channel (Direct Reduction): Butanol is formed directly from acetyl-CoA through to butyryl-CoA, and subsequently reduced to butyraldehyde and butanol via alcohol/aldehyde dehydrogenases (e.g., adhE1, bdhA/B), completely bypassing acid reassimilation and acetone formation[2].

Metabolic flux routing through the Butyryl-CoA node in C. acetobutylicum.

Butyryl Phosphate (BuP) as a Regulatory Phosphodonor

Beyond carbon flux, the butyryl-CoA node controls the genetic switch for solventogenesis. During late acidogenesis, the accumulation of extracellular butyrate slows the forward reaction of butyrate kinase (buk). By mass action, this elevates intracellular levels of Butyryl Phosphate (BuP) and Butyryl-CoA[3].

BuP acts as a high-energy phosphodonor. Experimental evidence shows that a peak in BuP concentration (>60-70 pmol/g dry weight) perfectly correlates with the initiation of solventogenesis[3]. It is proposed that BuP directly or indirectly phosphorylates Spo0A, the master transcriptional regulator that induces the expression of the sol operon (adhE, ctfAB, adc)[3].

Proposed regulatory mechanism of Butyryl Phosphate (BuP) activating Spo0A.

Engineering the Node: Reinforcing the Hot Channel

To maximize butanol yields, metabolic engineers must force carbon flux down the "Hot Channel" by eliminating competing pathways. A landmark systems-level engineering approach demonstrated that knocking out phosphotransacetylase (pta) and butyrate kinase (buk) prevents the formation of acetate and butyrate, respectively[2].

When combined with the overexpression of a mutated aldehyde/alcohol dehydrogenase (adhE1), the cell is forced to continuously pull butyryl-CoA directly into butanol to regenerate NAD+, bypassing the inefficient cold channel entirely[2].

Quantitative Impact of Hot Channel Reinforcement

The following table summarizes the dramatic shift in flux partitioning and overall yield when the butyryl-CoA node is engineered to favor direct reduction:

| Strain | Genotype Modifications | Primary Flux Route | Hot/Cold Channel Ratio | Butanol Yield (mol/mol glucose) | Butanol Titer (g/L) |

| Wild Type (ATCC 824) | Unmodified | Cold Channel (Reassimilation) | 2.0 | ~0.25 - 0.30 | ~10.0 - 12.0 |

| BEKW(pPthlAAD**) | Δpta, Δbuk, ↑adhE1 | Hot Channel (Direct Reduction) | 18.8 | 0.71 | 18.9 |

Data synthesized from metabolic flux and mass balance analyses of engineered clostridia[2]. The engineered strain achieved a 245% higher yield than the wild type.

Experimental Protocol: Self-Validating Quantification of Intracellular Acyl-CoAs

To engineer the butyryl-CoA node, one must be able to measure it accurately. A critical failure point in many laboratories is the degradation of high-energy thioester bonds during sample preparation. Because the turnover rate of short-chain acyl-CoAs is on the order of milliseconds, traditional extraction methods yield artifactual data.

The following LC-MS/MS protocol is designed as a self-validating system . It utilizes rapid quenching to freeze metabolic states and Solid-Phase Extraction (SPE) to eliminate ion suppression, ensuring that the detected butyryl-CoA reflects true in vivo physiology[4],[5].

Step-by-Step Methodology

Phase 1: Rapid Quenching & Harvesting Causality: Immediate cessation of enzymatic activity is required to prevent the ATP-dependent degradation or synthesis of CoAs.

-

Extract 1.0 mL of exponential-phase C. acetobutylicum culture directly from the bioreactor into a syringe pre-loaded with 4.0 mL of -80°C quenching solution (60% Methanol / 40% AMBIC buffer).

-

Centrifuge immediately at 10,000 × g for 30 seconds at -20°C. Discard the supernatant.

Phase 2: Cell Lysis and Thioester Stabilization Causality: Thioester bonds are highly labile at alkaline pH. Trichloroacetic acid (TCA) lowers the pH to ~5.0 (the stability optimum for acyl-CoAs) while simultaneously precipitating denatured proteins[4].

-

Resuspend the cell pellet in 500 µL of ice-cold 5% TCA containing a known concentration of stable isotope-labeled internal standard (e.g.,

-Butyryl-CoA). Self-Validation Check: The recovery rate of the internal standard will automatically correct for any degradation during extraction. -

Subject the suspension to three rapid freeze-thaw cycles (liquid nitrogen to 4°C water bath) to lyse the Gram-positive cell wall.

-

Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

Phase 3: Solid-Phase Extraction (SPE) Cleanup Causality: Fermentation broth and intracellular matrices contain high concentrations of salts that cause severe ion suppression in the mass spectrometer source[5].

-

Condition an Oasis HLB SPE cartridge with 1 mL methanol followed by 1 mL of 10 mM ammonium formate (pH 5.0).

-

Load the TCA supernatant onto the cartridge.

-

Wash with 1 mL of 10 mM ammonium formate to elute polar interferents.

-

Elute the acyl-CoAs using 500 µL of 80% acetonitrile / 20% water.

Phase 4: LC-MS/MS Quantification Causality: Baseline separation of isomeric CoAs (e.g., isobutyryl-CoA vs. butyryl-CoA) requires optimized reverse-phase chromatography[4].

-

Inject 10 µL of the eluate onto a Zorbax C18 column (or equivalent) maintained at 40°C.

-

Run a gradient elution using Mobile Phase A (10 mM ammonium phosphate, pH 5.0) and Mobile Phase B (Acetonitrile).

-

Detect via triple quadrupole MS in Multiple Reaction Monitoring (MRM) positive ion mode. For Butyryl-CoA, monitor the specific precursor-to-product ion transition (e.g., m/z 838.1 → 428.0).

Conclusion

The transition of C. acetobutylicum from a historical curiosity to a modern biomanufacturing powerhouse relies heavily on our understanding of the butyryl-CoA node. By recognizing butyryl-CoA not just as a transient intermediate, but as the definitive branch point between the inefficient "cold channel" and the highly productive "hot channel," researchers can rationally design strains with theoretical maximum yields. Furthermore, acknowledging the regulatory role of its derivative, butyryl phosphate (BuP), provides a lever to artificially induce solventogenesis independent of external pH drops. Mastering the quantification and redirection of this single metabolite is the key to unlocking next-generation ABE fermentation.

References

-

[1] The central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum. FEMS Microbiology Reviews, Oxford Academic. Available at:

-

[2] Enhanced Butanol Production Obtained by Reinforcing the Direct Butanol-Forming Route in Clostridium acetobutylicum. mBio - ASM Journals. Available at:

-

[3] Intracellular Butyryl Phosphate and Acetyl Phosphate Concentrations in Clostridium acetobutylicum and Their Implications for Solvent Formation. PMC / Journal of Bacteriology. Available at:

-

[4] Determination of Intracellular Concentration of Acyl-Coenzyme A Esters for Metabolic Profiling Clostridium acetobutylicum. ResearchGate / Chinese Journal of Chemistry. Available at:

-

[5] Validated Comprehensive Analytical Method for Quantification of Coenzyme A Activated Compounds in Biological Tissues by Online Solid-Phase Extraction LC/MS/MS. Analytical Chemistry - ACS Publications. Available at:

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Intracellular Butyryl Phosphate and Acetyl Phosphate Concentrations in Clostridium acetobutylicum and Their Implications for Solvent Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

butyryl-CoA dehydrogenase electron transfer mechanism

The Thermodynamic Engine of Anaerobic Metabolism: A Technical Guide to the Butyryl-CoA Dehydrogenase Electron Transfer Mechanism

Executive Summary

In the bioenergetics of obligate anaerobes, overcoming thermodynamic barriers is essential for survival. One of the most significant hurdles is the reduction of low-potential ferredoxin (

Structural Architecture and Cofactor Topology

The Bcd-EtfAB complex is a multimeric assembly designed to meticulously control single-electron transfers. The complex relies on three distinct Flavin Adenine Dinucleotide (FAD) cofactors, each tuned to a specific redox microenvironment[1]:

- -FAD (in EtfB): The primary entry point for electrons. It acts as the bifurcation site where the hydride from NADH is accepted.

-

-FAD (in EtfA): The transfer flavin. In the resting state, the distance between

- -FAD (in Bcd): The catalytic site responsible for the terminal reduction of crotonyl-CoA to butyryl-CoA.

To bridge the spatial gap between the EtfAB bifurcation site and the Bcd catalytic site, the complex utilizes a dynamic "semiquinone swing." Domain II of EtfA undergoes a dramatic conformational rotation of nearly 80°, physically transporting the

The Mechanistic Pathway of Electron Bifurcation

The Bcd-EtfAB complex operates as a thermodynamic lever, coupling an exergonic reaction to an endergonic one to achieve an overall favorable free energy change[3]. The causality of the electron flow is dictated by the extreme instability of the intermediate flavin states:

-

Hydride Transfer: The cycle initiates when NADH binds to EtfB and transfers a hydride (2e⁻) to

-FAD, yielding a fully reduced hydroquinone ( -

Electron Bifurcation: The electron pair is forcefully split. One electron is pushed "uphill" to reduce ferredoxin (Fd). The departure of this electron leaves behind a highly unstable, non-stabilized neutral semiquinone (

-FADH•)[1]. -

Exergonic Pull: To resolve its unstable state,

-FADH• immediately fires its remaining electron "downhill" to -

Conformational Gating & Terminal Reduction: The EtfA domain swings over to the Bcd subunit, allowing

-FAD•⁻ to reduce

Diagram 1: The Flavin-Based Electron Bifurcation (FBEB) pathway in the Bcd-EtfAB complex.

Thermodynamic and Kinetic Profiling

The efficiency of the Bcd-EtfAB complex is rooted in its precise redox tuning. Table 1 summarizes the critical thermodynamic potentials and kinetic parameters that govern this system. The stoichiometry strictly requires 2 moles of NADH for every 1 mole of crotonyl-CoA reduced, ensuring the simultaneous reduction of two ferredoxin molecules[1].

Table 1: Thermodynamic Potentials and Kinetic Parameters of the Bcd-EtfAB System

| Parameter / Component | Value | Biological Significance | Source |

| NADH / NAD⁺ | Primary electron donor. | [1] | |

| Ferredoxin (ox/red) | Low-potential electron acceptor; drives ATP synthesis via RNF complex. | [1] | |

| Crotonyl-CoA / Butyryl-CoA | High-potential electron acceptor; provides the thermodynamic sink. | [1] | |

| Bcd Apparent | Indicates high affinity for the substrate during reverse/oxidative assays. | [5] | |

| Bcd | Maximal catalytic turnover in the presence of excess FAD and electron acceptors. | [5] | |

| Reaction Stoichiometry | 2.1 | Confirms that two NADH molecules are consumed per bifurcation cycle. | [1] |

Experimental Methodologies: Self-Validating Assay Protocols

To accurately measure the kinetics of the Bcd-EtfAB complex, researchers must employ strictly anaerobic spectrophotometric assays. The presence of oxygen will immediately quench the flavin semiquinone radicals and oxidize ferredoxin, destroying the bifurcation mechanism[5].

Protocol: Anaerobic NADH Oxidation Assay

This protocol measures the coupled reduction of crotonyl-CoA and ferredoxin by monitoring the oxidation of NADH at 340 nm (

Causality & Self-Validation: By design, true electron bifurcation is strictly coupled. If you omit the low-potential acceptor (ferredoxin), the exergonic reduction of crotonyl-CoA cannot proceed because the

Step-by-Step Methodology:

-

Buffer Preparation: Inside an anaerobic chamber (95% N₂, 5% H₂), prepare 1 mL of assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM Dithiothreitol (DTT), and 5 µM FAD[6]. Rationale: DTT maintains the iron-sulfur clusters of ferredoxin in a functional state, while exogenous FAD prevents apo-enzyme formation during dilution.

-

Substrate Addition: Add 0.1 mM NADH and 20 µM oxidized ferredoxin (Fd) to the cuvette[6].

-

Enzyme Introduction: Inject the purified Bcd-EtfAB complex (typically 100–150 ng/mL final concentration)[5].

-

Baseline Establishment: Place the sealed, anaerobic cuvette into a spectrophotometer set to 340 nm at 25°C. Monitor for 1 minute to ensure no uncoupled NADH oxidation is occurring.

-

Reaction Initiation: Inject 0.1 mM crotonyl-CoA to start the reaction[6]. Rationale: Initiating with the high-potential acceptor prevents the enzyme from stalling in a dead-end semiquinone state.

-

Data Acquisition: Record the linear decrease in absorbance at 340 nm. One unit (U) of activity is defined as the oxidation of 1 µmol of NADH per minute[6].

Diagram 2: Experimental workflow for the self-validating Bcd-EtfAB NADH oxidation assay.

Implications for Synthetic Biology

The mechanistic coupling of ferredoxin and crotonyl-CoA reduction makes the Bcd-EtfAB complex an exceptional target for biotechnological applications. By porting these oxygen-tolerant bifurcating enzymes into industrial chassis like Escherichia coli, metabolic engineers can artificially elevate the intracellular pool of reduced ferredoxin. This drives highly efficient solventogenesis and enables advanced butyrate-driven hydrogen production, fundamentally rewriting the bioenergetic limits of the host organism[5].

References

1.[5] Aboulnaga et al. "Effect of an Oxygen-Tolerant Bifurcating Butyryl Coenzyme A Dehydrogenase/Electron-Transferring Flavoprotein Complex from Clostridium difficile on Butyrate Production in Escherichia coli" - ASM Journals. 5 2.[1] Chowdhury et al. "Studies on the Mechanism of Electron Bifurcation Catalyzed by Electron Transferring Flavoprotein (Etf) and Butyryl-CoA Dehydrogenase (Bcd) of Acidaminococcus fermentans" - PMC. 1 3.[4] "Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii" - PMC. 4 4.[2] "5OL2: The electron transferring flavoprotein/butyryl-CoA dehydrogenase complex from Clostridium difficile" - RCSB PDB. 2 5.[3] "Defining Electron Bifurcation in the Electron-Transferring Flavoprotein Family" - ASM Journals. 3 6.[6] Li et al. "Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri" - ASM Journals. 6

Sources

- 1. Studies on the Mechanism of Electron Bifurcation Catalyzed by Electron Transferring Flavoprotein (Etf) and Butyryl-CoA Dehydrogenase (Bcd) of Acidaminococcus fermentans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

function of butyryl-CoA in reverse beta-oxidation pathway

The Kinetic & Thermodynamic Function of Butyryl-CoA in Reverse -Oxidation (r-BOX)

Executive Summary

The reverse

At the center of this pathway lies Butyryl-CoA , the four-carbon (C4) acyl-thioester intermediate. It functions not merely as a transient metabolite but as the primary thermodynamic anchor and the critical bifurcation point of the system. This guide dissects the mechanistic role of Butyryl-CoA, the kinetic drivers that govern its accumulation (specifically the trans-enoyl-CoA reductase), and the experimental protocols required to validate its flux in engineered microbial chassis.

The Thermodynamic Landscape: r-BOX vs. FAS

To understand the function of Butyryl-CoA, one must first distinguish the thermodynamic logic of r-BOX from native lipogenesis.

Energy Efficiency and Cofactor Specificity

The native FAS type II system consumes NADPH and requires ATP to fix CO

| Feature | Fatty Acid Synthesis (FAS Type II) | Reverse |

| Carbon Extender | Malonyl-ACP (requires ATP + CO | Acetyl-CoA (Direct) |

| Carrier | Acyl-Carrier Protein (ACP) | Coenzyme A (CoA) |

| Reductant | NADPH (Pentose Phosphate Pathway) | NADH (Glycolysis) |

| Thermodynamics | Driven by decarboxylation ( | Driven by Enoyl-CoA Reductase ( |

| ATP Cost | High (1 ATP per C2 unit) | Low/Zero (ATP neutral condensation) |

The "C4 Anchor" Concept

In the r-BOX cycle, the conversion of Crotonyl-CoA to Butyryl-CoA is the first completion of a full cycle. Butyryl-CoA represents the first stable saturated intermediate. Its formation is irreversible under physiological conditions due to the kinetic properties of the enzymes employed (discussed in Section 2), effectively "locking" two acetyl-CoA units into a C4 chain.

The Butyryl-CoA Module: Enzymatic Architecture

The synthesis of Butyryl-CoA involves four specific catalytic steps. The selection of enzymes is critical for establishing the "pull" mechanism that prevents the pathway from reverting to degradative

The Core Pathway

-

Condensation: Thiolase (AtoB or FadA) condenses two Acetyl-CoA molecules into Acetoacetyl-CoA.[2] This step is thermodynamically unfavorable in the synthetic direction and requires high Acetyl-CoA concentrations to proceed.

-

Reduction 1: Hydroxybutyryl-CoA dehydrogenase (Hbd or FadB) reduces the ketone to a hydroxyl group (3-Hydroxybutyryl-CoA) using NADH.

-

Dehydration: Crotonase (Crt or FadB) removes water to form the trans-2 double bond (Crotonyl-CoA).

-

Reduction 2 (The Driver): Trans-enoyl-CoA reductase (Ter) reduces the double bond to form Butyryl-CoA .

The Critical Role of Ter

The native degradative pathway uses Acyl-CoA Dehydrogenase (FadE), which is linked to the electron transport chain and is essentially unidirectional toward degradation. To reverse this, Trans-enoyl-CoA reductase (Ter) is required.[1][3][4]

-

Source: Typically sourced from Treponema denticola (TdTer) or Euglena gracilis (EgTer).[1]

-

Mechanism: TdTer utilizes NADH to reduce Crotonyl-CoA to Butyryl-CoA.

-

Function: This reaction has a highly negative Gibbs free energy (

kcal/mol), acting as a kinetic trap . It pulls the thermodynamically unfavorable thiolase reaction forward, ensuring the rapid accumulation of Butyryl-CoA.

Visualization: The r-BOX Core Cycle

The following diagram illustrates the flow from Acetyl-CoA to Butyryl-CoA, highlighting the enzymes involved.

Figure 1: The Core r-BOX Cycle. The green arrow indicates the irreversible 'pull' generated by Ter, locking carbon into Butyryl-CoA.

Branch Point Dynamics: Elongation vs. Termination

Once Butyryl-CoA is generated, it sits at a metabolic bifurcation point. The fate of this molecule dictates the final product profile of the engineered organism.

Pathway 1: Chain Elongation (The Cycle Continues)

If the system is designed for Medium-Chain Fatty Acids (MCFAs) like Hexanoate (C6) or Octanoate (C8), Butyryl-CoA acts as the primer for the next turn.

-

Mechanism: Butyryl-CoA replaces Acetyl-CoA as the electrophile in the thiolase reaction, condensing with a new Acetyl-CoA unit.

-

Enzyme Specificity: This requires a thiolase with broad substrate specificity (e.g., BktB from Cupriavidus necator) that can accept C4, C6, and C8 substrates.

Pathway 2: Termination (Product Synthesis)

To harvest C4 products, the cycle must be broken at Butyryl-CoA.

-

To n-Butanol: Requires a bifunctional aldehyde/alcohol dehydrogenase (e.g., AdhE2).

-

Butyryl-CoA

Butyraldehyde

-

-

To Butyrate: Requires a thioesterase (TesB) or a phosphotransbutyrylase/butyrate kinase system (Ptb/Buk).

-

Butyryl-CoA

Butyryl-P

-

Visualization: The Butyryl-CoA Branch Point

Figure 2: Metabolic fate of Butyryl-CoA. Competition between elongation (blue) and termination (red) determines product specificity.

Experimental Protocol: Validating the Pathway

To confirm the function of Butyryl-CoA and the activity of the r-BOX pathway, the following self-validating experimental workflow is recommended.

In Vitro Reconstitution (Enzyme Coupled Assay)

Objective: Verify the activity of the Ter enzyme and the formation of Butyryl-CoA.

-

Preparation: Purify His-tagged TdTer from E. coli.

-

Reaction Mix:

-

100 mM Potassium Phosphate buffer (pH 7.0).

-

0.2 mM NADH (Monitor absorbance at 340 nm).[5]

-

Substrate: 0.1 mM Crotonyl-CoA.

-

-

Initiation: Add purified Ter enzyme.

-

Readout: A rapid decrease in A340 indicates NADH oxidation coupled to Crotonyl-CoA reduction.

-

Control: Run assay without Crotonyl-CoA to rule out background NADH oxidase activity.

In Vivo Flux Analysis (Metabolite Quantitation)

Objective: Measure the accumulation of Butyryl-CoA and downstream products in fermentation broth.

-

Strain Construction: Use a

strain (prevents degradation) expressing atoB-hbd-crt-ter. -

Cultivation: Anaerobic conditions (to favor NADH accumulation) in M9 minimal medium + 1% Glucose.

-

Extraction:

-

Intracellular CoA esters: Quench cell pellets in -40°C methanol. Extract with acetonitrile/buffer. Analyze via LC-MS/MS (Target: Butyryl-CoA mass transition).

-

Extracellular Products: Centrifuge broth. Analyze supernatant via HPLC (Refractive Index detector) for Butyrate and Butanol.

-

-

Validation: The presence of Butyrate/Butanol confirms the successful operation of the Butyryl-CoA node. If only 3-hydroxybutyrate is found, the Ter step is the bottleneck.

References

-

Dellomonaco, C., Clomburg, J. M., Miller, E. N., & Gonzalez, R. (2011). Engineered reversal of the

-oxidation cycle for the synthesis of fuels and chemicals.[4][6] Nature, 476(7360), 355–359.[6][7] [Link][7] -

Vick, J. E., et al. (2012). A synthetic biology approach to engineer a functional reversal of the

-oxidation cycle.[3][4] ACS Synthetic Biology, 1(11), 541–554.[3][4] [Link][3] -

Clomburg, J. M., et al. (2015).

-oxidation reversal and co-factor balancing for the production of n-butanol. Metabolic Engineering, 28, 202-210. [Link] -

Bond-Watts, B. B., et al. (2011). Enzyme mechanism as a kinetic control element for designing synthetic biofuel pathways.[5] Nature Chemical Biology, 7, 222–227.[5] [Link]

Sources

- 1. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. US10633676B2 - Reverse beta oxidation pathway - Google Patents [patents.google.com]

- 6. Engineered reversal of the β-oxidation cycle for the synthesis of fuels and chemicals [ideas.repec.org]

- 7. Engineered reversal of the β-oxidation cycle for the synthesis of fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for spectrophotometric assay of butyryl-CoA dehydrogenase

Application Note: Spectrophotometric Assay of Butyryl-CoA Dehydrogenase (BCD)

Scientific Context & Assay Rationale

Butyryl-CoA dehydrogenase (BCD) is a critical flavoenzyme that catalyzes the first step in the

Because BCD is a flavin adenine dinucleotide (FAD)-dependent enzyme, its catalytic cycle involves the reduction of its enzyme-bound FAD to FADH

Mechanistic Workflow of Electron Transfer

To establish a self-validating and highly responsive assay, the electron flow from the substrate must be efficiently coupled to a terminal reporter. We utilize two primary reporter systems depending on the experimental constraints:

-

The DCPIP/PMS Coupled System (Visible Range): 2,6-dichlorophenolindophenol (DCPIP) is a robust terminal electron acceptor. However, DCPIP is reduced too slowly by the FADH

of BCD. To solve this kinetic bottleneck, Phenazine Methosulfate (PMS) is introduced as an intermediate electron mediator. PMS rapidly oxidizes the enzyme's FADH -

The Ferrocenium System (UV Range): Ferrocenium hexafluorophosphate acts as a direct, one-electron acceptor from BCD. It is highly effective for strict anaerobic kinetic studies and is monitored at 300 nm[1].

Electron flow in the BCD spectrophotometric assay using the PMS/DCPIP coupled detection system.

Comparative Assay Parameters

Selecting the correct assay depends heavily on your laboratory setup and whether you are working with crude lysates or purified enzymes.

| Parameter | Protocol A: DCPIP/PMS Coupled Assay | Protocol B: Ferrocenium Reduction Assay |

| Detection Wavelength ( | 600 nm | 300 nm |

| Extinction Coefficient ( | 22.0 mM | 4.3 mM |

| Electron Acceptor Type | DCPIP (Terminal, 2e⁻), PMS (Mediator) | Ferrocenium hexafluorophosphate (Direct, 1e⁻) |

| Optimal Buffer & pH | 100 mM Sodium Phosphate, pH 7.0 - 7.4 | 50 mM Tris-HCl, pH 7.4 - 7.5 |

| Primary Advantage | Standard visible range; highly sensitive. | Direct acceptor; excellent for strict anaerobic kinetics. |

| Primary Limitation | Requires a mediator; prone to background reduction. | UV range interference; requires strict anaerobiosis. |

Detailed Experimental Protocols

Protocol A: DCPIP/PMS Coupled Assay (Standard Aerobic/Semi-Anaerobic)

Causality Note: During chromatographic purification, BCD often loses a fraction of its non-covalently bound FAD. To prevent the underestimation of specific activity due to apoenzyme formation, the assay buffer must be supplemented with exogenous FAD[2].

Reagents Required:

-

Assay Buffer: 100 mM Sodium phosphate buffer, pH 7.0.

-

DCPIP Stock: 10 mM in diH

O. -

PMS Stock: 10 mM in diH

O (Critical: PMS is highly light-sensitive. Store in an amber tube and prepare fresh daily). -

FAD Stock: 1 mM in diH

O. -

Substrate Stock: 5 mM Butyryl-CoA in diH

O.

Step-by-Step Procedure:

-

Prepare the Reaction Mixture: In a 1 mL spectrophotometer cuvette (1 cm path length), combine 955 µL of Assay Buffer, 15 µL of DCPIP stock (final conc. 150 µM), 10 µL of PMS stock (final conc. 100 µM), and 10 µL of FAD stock (final conc. 10 µM)[2].

-

Add Enzyme & Establish Baseline: Add 5–10 µL of the BCD enzyme solution (approx. 15–60 µg of protein). Mix gently by inversion.

-

Self-Validation Step: Place the cuvette in the spectrophotometer and monitor the absorbance at 600 nm for 2 minutes. Why? This establishes the background endogenous reduction rate caused by buffer components or crude extract contaminants.

-

Initiate Reaction: Add 10 µL of 5 mM Butyryl-CoA (final conc. 50 µM) to start the reaction[2].

-

Data Acquisition: Monitor the linear decrease in absorbance at 600 nm (

) for 3 to 5 minutes at 30°C.

Data Analysis & Stoichiometry:

DCPIP is a two-electron acceptor. Therefore, 1 mole of Butyryl-CoA oxidized corresponds to 1 mole of DCPIP reduced.

Protocol B: Ferrocenium Reduction Assay (Strict Anaerobic)

Causality Note: Ferrocenium is highly susceptible to oxidation/reduction artifacts in the presence of oxygen. This assay must be performed in an anaerobic chamber or using strictly degassed buffers in sealed anaerobic cuvettes[1].

Reagents Required:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (Degassed with N

or Ar). -

Ferrocenium Stock: 40 mM Ferrocenium hexafluorophosphate in dilute HCl/anaerobic water.

-

FAD Stock: 1 mM.

-

Substrate Stock: 5 mM Butyryl-CoA.

Step-by-Step Procedure:

-